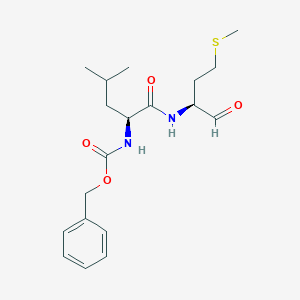

![molecular formula C9H12ClNO2 B056698 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride CAS No. 31127-40-9](/img/structure/B56698.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The compound can be synthesized through reactions involving various organic chemistry methods. For instance, a study demonstrates a Sc(OTf)3-catalyzed and air-mediated cascade reaction of o-aminoacetophenones with methanamines as an efficient synthetic approach for related fluorescent fused-four-ring dibenzo[b,h][1,6]naphthyridine derivatives (Mao et al., 2015).

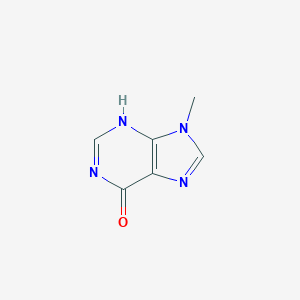

Molecular Structure Analysis

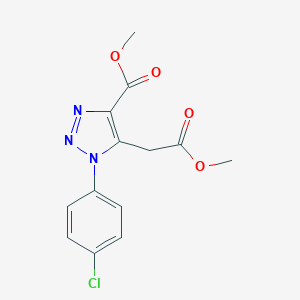

- The molecular structure of similar compounds has been studied using various spectroscopic methods. For example, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was characterized using NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).

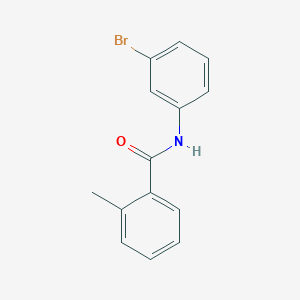

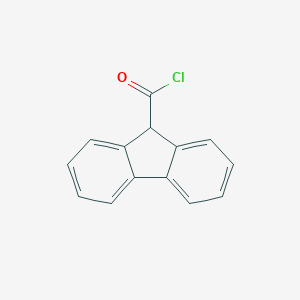

Chemical Reactions and Properties

- The reactivity and properties of related compounds can be influenced by their structure and substituents. For instance, a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was achieved through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showing significant stereoselectivity (Gabriele et al., 2006).

Physical Properties Analysis

- The physical properties of such compounds depend on their molecular structure and functional groups. Research on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a compound with a similar structure, highlights how its synthesis and structure influence its physical properties (Bucci et al., 2018).

Chemical Properties Analysis

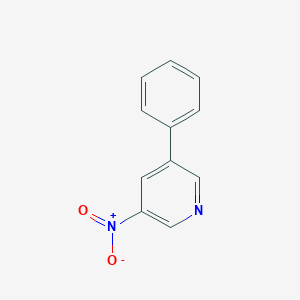

- The chemical properties, including reactivity and stability, are closely related to the molecular structure. A study on the novel regioselective synthesis of related compounds, such as 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol, provides insight into the chemical behavior of such molecules (Ganesh, Sharma, & Krupadanam, 2001).

Applications De Recherche Scientifique

Inhibitors of B-Raf Kinase

- B-Raf Inhibitory and Anti-Proliferation Activities : A study by Yang et al. (2012) synthesized and evaluated novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives for their ability to inhibit B-Raf kinase and their anti-proliferation activities. One compound exhibited potent activity, comparable to the control Erlotinib (Yang et al., 2012).

Organic Synthesis and Chemical Modification

- Regioselective Synthesis of Neolignan : Ganesh et al. (2001) described a novel synthesis approach for a neolignan compound utilizing 2,3-dihydrobenzo[b][1,4]dioxin. This method offers a regioselective synthesis pathway (Ganesh, Sharma, & Krupadanam, 2001).

- Tri-Fluorinated Chalcones Synthesis : Shinde et al. (2021) reported the synthesis of tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one, demonstrating their antimicrobial properties (Shinde, Adole, & Jagdale, 2021).

Material Science Applications

- Organic Light-Emitting Devices : Jayabharathi et al. (2018) explored the use of 2,3-dihydrobenzo[b][1,4]dioxin in the molecular design of compounds for non-doped blue organic light-emitting devices. This research contributes to the development of efficient blue-emission materials (Jayabharathi, Ramya, Thanikachalam, & Nethaji, 2018).

Antibacterial and Antifungal Agents

- Antibacterial and Antifungal Agents Synthesis : Abbasi et al. (2016) synthesized N-substituted sulfonamides bearing the benzodioxane moiety, displaying significant antibacterial potential against various strains (Abbasi et al., 2016).

- Antimicrobial Chalcones : Shinde et al. (2021) synthesized and evaluated two chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one for their antimicrobial properties (Shinde, Adole, & Jagdale, 2021).

Computational and Structural Analysis

- Computational and Structural Analysis of Tri-Fluorinated Chalcones : The study by Shinde et al. (2021) also included a computational investigation of the molecular structures and properties of these chalcones, highlighting their electronic properties and molecular interactions (Shinde, Adole, & Jagdale, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264).

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAPQIGVGPWPIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625849 |

Source

|

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride | |

CAS RN |

31127-40-9 |

Source

|

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)